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Compound of Interest

Compound Name: (S,S)-Gsk321

Cat. No.: B10855181 Get Quote

An In-Depth Technical Guide to (S,S)-Gsk321 and its Biologically Active Stereoisomer

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and methodologies associated with the isocitrate dehydrogenase 1 (IDH1) inhibitor,

Gsk321. It is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Stereoisomerism
Gsk321 possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R),

(S,R), and (R,S). The primary focus of research and the most biologically active form against

mutant IDH1 is the (7R, 1'S) stereoisomer.

Systematic IUPAC Name of the Active (R,S) Isomer: (7R)-1-[(4-fluorophenyl)methyl]-N-[3-

[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-

c]pyridine-3-carboxamide.[1][2]

Below are the 2D chemical structures for both the specifically requested (S,S) isomer and the

well-characterized, biologically active (R,S) isomer, commonly referred to as Gsk321.
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Chemical Structure of (S,S)-Gsk321 

(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)

Chemical Structure of (R,S)-Gsk321 (Active Form)

 (Image based on the published

structure of the active Gsk321 inhibitor)[3][4]

Molecular Formula: C₂₈H₂₈FN₅O₃[1][2]

Molecular Weight: 501.56 g/mol [1][2]

Quantitative Biological Data
The biological activity of Gsk321 has been quantified through various biochemical and cellular

assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective

concentrations (EC₅₀).

Table 1: Biochemical Inhibitory Activity of (R,S)-Gsk321
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Target Enzyme IC₅₀ (nM)

Mutant IDH1 (R132H) 4.6[3][5]

Mutant IDH1 (R132C) 3.8[3][5]

Mutant IDH1 (R132G) 2.9[3][5]

Wild-Type (WT) IDH1 46[3][5]

Mutant IDH2 (R140Q) 1,358[6]

Mutant IDH2 (R172S) 1,034[6]

Wild-Type (WT) IDH2 496[6]

Table 2: Cellular Activity of (R,S)-Gsk321

Cell Line / Context Parameter Measured EC₅₀ (nM)

HT-1080 (IDH1 R132C) Intracellular 2-HG Reduction 85[1][3][5]

Table 3: Effect of (R,S)-Gsk321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells

(after 7 days of treatment)

Cell Cycle Phase
% of Cells (Gsk321
Treatment)

% of Cells (Control)

G0 (Quiescent) 24.0 - 36.7 54.1 - 65.7

G1 57.9 - 66.8 25.3 - 30.6

Data represents the range observed in R132G and R132C IDH1 mutant AML cells.[3]

Signaling Pathway and Mechanism of Action
(R,S)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1

(IDH1).[7] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the enzyme gains a

neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-
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hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent

dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state

and a block in cellular differentiation.[3]

(R,S)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive

conformation.[7] This inhibits the production of 2-HG, thereby restoring the function of histone

and DNA demethylases, reversing the epigenetic block, and inducing the differentiation of

malignant cells, particularly in acute myeloid leukemia (AML).[1][3][7]
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Caption: Mechanism of action of (R,S)-Gsk321 in mutant IDH1 cancer.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (R,S)-Gsk321's effects.

Mutant IDH1 Activity Assay (Biochemical)
This protocol is adapted from commercially available colorimetric assay kits designed to

measure the activity of mutant IDH1 by monitoring NADPH consumption.[8][9]

Reagent Preparation:

Prepare a stock solution of (R,S)-Gsk321 in DMSO.

Reconstitute recombinant mutant IDH1 enzyme (e.g., R132H) in the provided assay buffer.

Prepare solutions of α-ketoglutarate (substrate) and NADPH (cofactor).

Assay Procedure:

Add assay buffer, recombinant mutant IDH1 enzyme, and varying concentrations of (R,S)-

Gsk321 (or DMSO as a vehicle control) to the wells of a 96-well plate.

Initiate the reaction by adding a mixture of α-ketoglutarate and NADPH.

Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 30-60 minutes

at a constant temperature (e.g., 37°C).

Data Analysis:

Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute).

Plot the reaction rate against the inhibitor concentration and fit the data to a four-

parameter logistic curve to determine the IC₅₀ value.

Quantification of Intracellular 2-HG by LC-MS/MS
This protocol outlines the measurement of the oncometabolite 2-HG in cell lysates.[10]

Sample Preparation:
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Culture cells (e.g., HT-1080) with varying concentrations of (R,S)-Gsk321 for 24 hours.

Harvest and lyse the cells.

To 20 µL of cell lysate, add a known concentration of an internal standard (e.g., ¹³C-

labeled 2-HG).

Perform a protein precipitation step, followed by drying of the supernatant.

Derivatization (Optional but Recommended for Enantiomer Separation):

Reconstitute the dried extract in a derivatization agent (e.g., diacetyl-L-tartaric anhydride -

DATAN) to resolve D- and L-2-HG enantiomers.[7][11]

Heat the samples to complete the reaction, then dilute with an appropriate solvent.

LC-MS/MS Analysis:

Inject the prepared samples into an HPLC system coupled to a triple quadrupole mass

spectrometer.

Use a suitable column (e.g., C18 or HILIC) for chromatographic separation.

Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring

specific precursor-to-product ion transitions for both 2-HG and the internal standard.

Data Analysis:

Generate a standard curve using known concentrations of 2-HG.

Quantify the amount of 2-HG in the samples by comparing the peak area ratio of the

analyte to the internal standard against the standard curve.

Normalize the 2-HG levels to the total cell number or protein concentration.
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Caption: A typical experimental workflow to assess the effects of Gsk321.
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AML Cell Differentiation Assay
This protocol is used to assess the induction of granulocytic differentiation in primary AML cells.

[3][12]

Cell Culture and Treatment:

Culture primary AML cells with IDH1 mutations in a suitable medium supplemented with

cytokines.

Treat the cells with 3 µM (R,S)-Gsk321, a negative control compound (e.g., GSK990), or

DMSO for 7-9 days.

Morphological Analysis:

At the end of the treatment period, prepare cytospins of the cell suspensions.

Stain the slides with May-Grünwald-Giemsa.

Quantify cellular differentiation by morphologically distinguishing between immature blasts

and cells with signs of maturation (e.g., indented or segmented nuclei).

Flow Cytometry Analysis:

Harvest the cells and stain them with fluorescently-labeled antibodies against cell surface

markers, such as CD15 (a marker of granulocytic differentiation) and CD45.

Analyze the stained cells using a flow cytometer.

Quantify the percentage of CD15-positive cells to determine the extent of induced

differentiation.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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